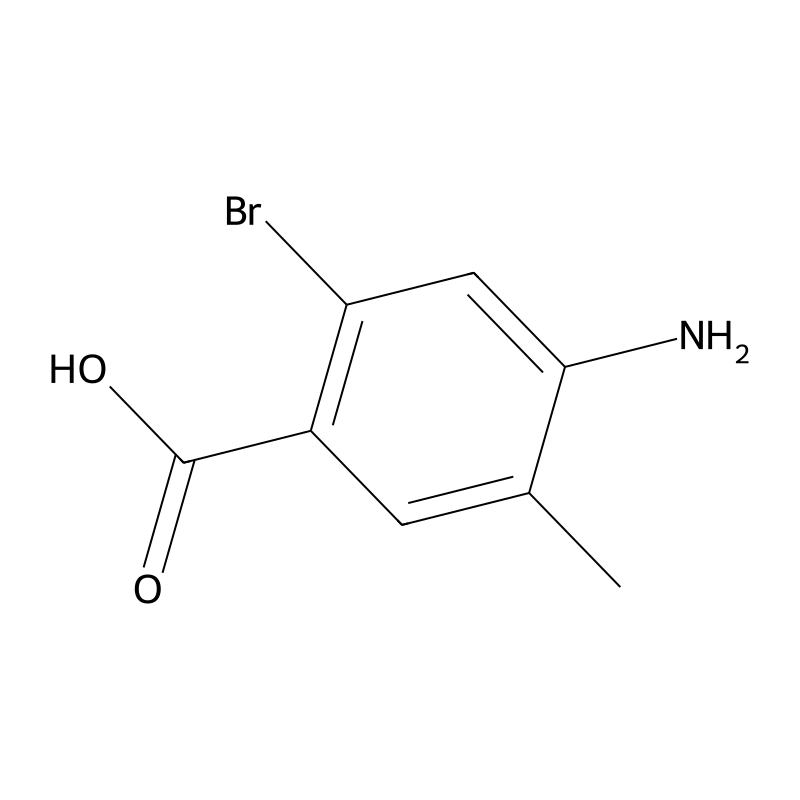4-Amino-2-bromo-5-methylbenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
- Application: This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method: The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
- Application: This compound is used in peptide synthesis .
- Method & Results: Specific methods and results may vary depending on the specific peptide being synthesized .
- Application: This compound can be used to synthesize 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone .
- Method: It can be prepared from 2-bromo-4-methylbenzonitrile via hydrolysis .
- Results: Specific results may vary depending on the specific synthesis process .
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
4-Amino-2-methylbenzoic acid
2-Bromo-4-methylbenzoic acid
4-Bromo-2-methylbenzoic acid
- Application: This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method: The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
- Application: This compound is used in peptide synthesis .
- Method & Results: Specific methods and results may vary depending on the specific peptide being synthesized .
- Application: This compound can be used to synthesize 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone .
- Method: It can be prepared from 2-bromo-4-methylbenzonitrile via hydrolysis .
- Results: Specific results may vary depending on the specific synthesis process .
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
4-Amino-2-methylbenzoic acid
2-Bromo-4-methylbenzoic acid
4-Bromo-2-methylbenzoic acid
4-Amino-2-bromo-5-methylbenzoic acid is an aromatic compound characterized by a benzene ring with three substituents: an amino group at the para position, a bromine atom at the ortho position, and a methyl group at the meta position relative to the amino group. Its molecular formula is , and it has a molecular weight of approximately 230.06 g/mol. The compound's structure contributes to its unique chemical properties and reactivity, which are influenced by the specific positioning of its functional groups on the benzene ring .
- Substitution Reactions: The amino group can act as a nucleophile, allowing for electrophilic aromatic substitution.
- Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds when reacted with organoboron compounds.
- Reduction and Oxidation: The compound can be involved in reduction and oxidation reactions, particularly affecting the amino and carboxylic acid functionalities .
This compound exhibits potential biological activity, which may include:
- Antimicrobial Properties: Similar compounds have shown activity against various bacterial strains.
- Pharmacological Effects: The presence of the amino group suggests potential interactions with biological systems, possibly influencing neurotransmitter pathways or serving as a precursor for drug synthesis .
Several methods have been developed for synthesizing 4-amino-2-bromo-5-methylbenzoic acid:
- Bromination of 5-Methylaminobenzoic Acid: This method involves brominating 5-methylaminobenzoic acid at the ortho position.
- Nitration followed by Reduction: Nitration of 2-bromo-5-methylbenzoic acid can yield the nitro derivative, which can then be reduced to form the amino compound.
- Direct Amination: The compound can also be synthesized through direct amination of 2-bromo-5-methylbenzoic acid using ammonia or amines under suitable conditions .
4-Amino-2-bromo-5-methylbenzoic acid is utilized in various applications:
- Pharmaceutical Development: It serves as an intermediate in synthesizing pharmaceutical compounds due to its reactive functional groups.
- Dyes and Pigments: The compound can be used in dye formulations owing to its aromatic nature.
- Research: It is often used in chemical research for studying reaction mechanisms involving aromatic compounds.
Similar Compounds
Several compounds share structural similarities with 4-amino-2-bromo-5-methylbenzoic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Amino-2-bromo-4-methylbenzoic acid | 745048-63-9 | 0.95 |
| 2-Amino-4-bromo-6-methylbenzoic acid | 1191076-36-4 | 0.92 |
| 2-Bromo-5-methylbenzoic acid | 6967-82-4 | 0.98 |
| 4-Bromo-3-(hydroxymethyl)benzoic acid | 790230-04-5 | 0.98 |
| 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | 0.93 |
These compounds exhibit variations in their substituents, which can influence their chemical reactivity and biological activity, highlighting the uniqueness of 4-amino-2-bromo-5-methylbenzoic acid within this group .
Bromination of aromatic carboxylic acids presents unique challenges due to the electron-withdrawing nature of the carboxyl group, which deactivates the aromatic ring and directs electrophilic substitution to specific positions. Two primary strategies dominate contemporary synthesis: electrophilic aromatic substitution and transition metal-catalyzed bromination.
Electrophilic Bromination with Directed Meta Selectivity
The carboxyl group in benzoic acid derivatives strongly directs electrophiles to the meta position relative to itself. For example, bromination of 5-methylbenzoic acid with bromine ($$ \text{Br}2 $$) in the presence of ferric bromide ($$ \text{FeBr}3 $$) yields 3-bromo-5-methylbenzoic acid as the major product. This reaction proceeds via the generation of a bromonium ion ($$ \text{Br}^+ $$), which attacks the aromatic ring at the meta position due to the carboxyl group’s deactivating effect.
Mechanistic Insights:
- The carboxyl group withdraws electron density through resonance, making the ring less reactive but favoring meta substitution.
- $$ \text{FeBr}3 $$ acts as a Lewis acid, polarizing $$ \text{Br}2 $$ to generate $$ \text{Br}^+ $$.
- Steric effects from the methyl group further influence regioselectivity, often favoring bromination at the less hindered ortho or para positions relative to the methyl substituent.
Transition Metal-Catalyzed Bromination
Copper and palladium catalysts enable regioselective bromination under milder conditions. For instance, copper(I) bromide ($$ \text{CuBr} $$) catalyzes the bromination of methylbenzoic acids using $$ \text{N}- $$bromosuccinimide (NBS) as a bromine source. This method avoids harsh acidic conditions and improves yields in substrates sensitive to over-bromination.
Comparative Analysis of Bromination Methods
| Method | Reagents/Conditions | Regioselectivity | Yield (%) |
|---|---|---|---|
| Electrophilic | $$ \text{Br}2 $$, $$ \text{FeBr}3 $$, 80°C | Meta to -COOH | 70–75 |
| Cu-Catalyzed | NBS, $$ \text{CuBr} $$, DMF, 60°C | Ortho to -CH₃ | 85–90 |








